7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a bicyclic core structure with substituents at the 2-, 5-, 6-, and 7-positions. This compound belongs to a class of molecules widely studied for their pharmacological and agrochemical applications, particularly due to their structural adaptability for modulating biological activity .
Properties
IUPAC Name |
7-(2-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-11-16(18(22)27)17(12-7-3-5-9-14(12)21)26-20(23-11)24-19(25-26)13-8-4-6-10-15(13)28-2/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZACWQQHADPNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. For instance, a study evaluating various triazole derivatives showed that certain compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves the inhibition of bacterial cell wall synthesis or interference with DNA gyrase .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 7-(2-Chlorophenyl)... | E. coli, B. subtilis | Moderate to High |
| 1,2,4-Triazolo[1,5-a]... | Pseudomonas aeruginosa | High |
| Benzotriazole derivatives | Staphylococcus aureus | Potent |
Anti-Proliferative Activity
The anti-proliferative effects of this compound have been investigated in various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxicity against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these activities were reported to be less than 25 μM, indicating strong potential for further development in cancer therapeutics .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HepG-2 | < 25 | Very High |
| MCF-7 | < 25 | Very High |
| PC-3 | 26-50 | Moderate |
| HCT-116 | > 50 | Low |
The mechanism of action for the biological activities of this compound is believed to involve interactions with cellular targets such as cyclin-dependent kinases (CDKs) and DNA gyrase. By inhibiting these proteins, the compound can disrupt critical pathways involved in cell proliferation and survival . Molecular docking studies have supported these findings by demonstrating high binding affinities to these targets.
Case Studies
Several case studies have highlighted the efficacy of triazolopyrimidine derivatives in clinical settings:
- Study on HepG-2 Cells : A study conducted by researchers found that derivatives similar to the compound under review inhibited cell growth significantly in HepG-2 cells through apoptosis induction mechanisms.
- Antibacterial Efficacy : Another research project focused on a series of triazolo[1,5-a]pyrimidine derivatives showed that modifications at specific sites enhanced antibacterial activity against resistant strains of bacteria.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. The mechanisms of action include:
- Antiproliferative Effects : Studies have shown that the compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Mechanisms of Action : The presence of the triazole ring may interfere with nucleic acid synthesis and modulate signaling pathways involved in cell proliferation.
Anticancer Activity
The compound has demonstrated notable cytotoxicity against several cancer types:
- Breast Cancer (MCF-7) : Exhibited effective inhibition of cell proliferation with specific IC50 values indicating significant cytotoxicity.
- Colon Cancer (HCT-116) : Similar antiproliferative effects were observed, suggesting a broad spectrum of activity against different tumor types.
Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of 1,2,4-triazolo compounds and evaluated their biological activities against breast and colon cancer cell lines. Certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer properties.
- Comparative Analysis : In comparative studies involving triazole derivatives, this compound showed enhanced activity relative to other known anticancer agents. Structural optimization was conducted to improve binding affinity to target proteins involved in cancer progression.
- In Vitro Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses confirmed an increase in sub-G1 population in treated cells, indicating apoptotic cell death.
Comparison with Similar Compounds
Key Observations :
- Carboxamide vs. Carboxylate : The 6-carboxamide group in the target compound improves metabolic stability compared to ester derivatives (e.g., ethyl carboxylate in ), which are prone to hydrolysis .
- Halogen vs. Alkyl/Aryl Groups: The 2-chlorophenyl group enhances lipophilicity and may influence receptor binding compared to non-halogenated analogues like 7-(4-isopropylphenyl) .
- Methoxy vs.
Physicochemical Properties
Crystallographic data highlight substituent effects on molecular packing:
- Crystal Packing : The target compound’s carboxamide may engage in N–H···O hydrogen bonding, contrasting with sulfur-containing analogues (e.g., benzylsulfanyl derivatives) that rely on π-π interactions (centroid distances: 3.63–3.88 Å) .
- Solubility : The 2-methoxyphenyl group improves aqueous solubility compared to fully hydrophobic substituents (e.g., trifluoromethyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
